molecular formula C10H19NO B15257685 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

Cat. No.: B15257685
M. Wt: 169.26 g/mol
InChI Key: WYHAZVOKLMXHPQ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a cyclopropyl group attached to an aminomethyl group, and a cyclopentan-1-ol structure with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol typically involves the reaction of cyclopropylamine with a suitable cyclopentanone derivative under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the exact synthetic route employed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclopropyl and cyclopentan-1-ol structures may interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

  • 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
  • [1-(Aminomethyl)cyclopropyl]methanol

Comparison: 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol is unique due to its cyclopentan-1-ol structure, which imparts different chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

InChI

InChI=1S/C10H19NO/c1-8-3-2-4-10(8,12)9(7-11)5-6-9/h8,12H,2-7,11H2,1H3

InChI Key

WYHAZVOKLMXHPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2(CC2)CN)O

Origin of Product

United States

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